4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its boronic ester functional group, which makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The compound 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, also known as 1-Phenylvinylboronic acid, pinacol ester, is an organic intermediate with borate and sulfonamide groups . It is often used in the synthesis of various organic compounds, particularly in Suzuki cross-coupling reactions .
Mode of Action
The boronic acid pinacol ester functional groups in the compound are ideal for Suzuki cross-coupling reactions to extend the size of the structure . These reactions are a type of palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The compound plays a crucial role in the synthesis of various organic compounds, particularly in Suzuki cross-coupling reactions . These reactions are widely used in organic chemistry to create biologically active compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with phenylvinyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester group into a hydroxyl group or other functional groups.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is typically a biaryl compound, while oxidation reactions yield boronic acids .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: This compound also contains boronic ester groups and is used in similar applications, such as Suzuki-Miyaura coupling reactions.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic ester derivative used in organic synthesis and pharmaceutical research.
Uniqueness
What sets 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane apart from similar compounds is its unique structure, which allows for the formation of stable boron-carbon bonds under a variety of reaction conditions. This stability makes it a versatile intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGBWPMWUZSIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452643 | |
Record name | 4,4,5,5-Tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143825-84-7 | |
Record name | 4,4,5,5-Tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenylvinylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane react with carbonyl compounds?
A1: The research paper [] highlights the reactivity of this compound, which is a type of alkenylboronic ester. It can undergo carbolithiation with tert-butyl lithium to generate α-phenylboryl carbanions. These carbanions can then react with carbonyl compounds through two main pathways:
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